Ethyl octahydropyrrolo[3,4-c]pyrrole-2-carboxylate hydrochloride is a chemical compound that belongs to the class of bicyclic heterocycles. This compound has garnered interest in various scientific fields due to its unique structural properties and potential applications in medicinal chemistry.
The compound can be synthesized through several methods, often involving multi-step organic synthesis techniques. It is typically derived from pyrrole derivatives, which are known for their biological significance and utility in pharmaceuticals.
Ethyl octahydropyrrolo[3,4-c]pyrrole-2-carboxylate hydrochloride is classified as a bicyclic compound with a carboxylate functional group and a hydrochloride salt. Its molecular formula is , and it has a molecular weight of approximately 248.75 g/mol.
The synthesis of ethyl octahydropyrrolo[3,4-c]pyrrole-2-carboxylate hydrochloride generally involves the following steps:
Common synthetic routes may involve:
The molecular structure of ethyl octahydropyrrolo[3,4-c]pyrrole-2-carboxylate hydrochloride can be represented as follows:
The compound features a bicyclic structure with a carboxylic acid derivative and a chloride ion associated with it, which contributes to its physical properties.
Ethyl octahydropyrrolo[3,4-c]pyrrole-2-carboxylate hydrochloride can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for ethyl octahydropyrrolo[3,4-c]pyrrole-2-carboxylate hydrochloride involves its interaction with biological targets such as enzymes or receptors. The unique trifluoromethyl group enhances binding affinity to these targets, potentially influencing various biochemical pathways.
Relevant data includes melting point ranges and spectral data (NMR, IR) that confirm the structural integrity of the synthesized compound .
Ethyl octahydropyrrolo[3,4-c]pyrrole-2-carboxylate hydrochloride has several scientific applications:
This compound's unique structural features make it a valuable candidate for further investigation in pharmaceutical research and development.
The octahydropyrrolo[3,4-c]pyrrole scaffold emerged in the early 2000s as a strategic heterobicyclic framework designed to overcome limitations of monocyclic building blocks in drug design. Patent analyses reveal its initial application in histamine H₃ receptor antagonists (US8026240B2, 2010) for neurological disorders, followed by diversification into antiviral agents (CN101516884A, 2007) targeting HIV and respiratory conditions [1] [7]. By 2013, this scaffold gained prominence in central nervous system (CNS) drug discovery when Vanderbilt University researchers utilized it as a piperazine bioisostere in metabotropic glutamate receptor 1 (mGlu1) negative allosteric modulators (NAMs), demonstrating enhanced potency and selectivity [9]. The scaffold’s integration into clinical candidates accelerated post-2015, particularly for fibrotic diseases via autotaxin inhibition (WO2014139978A1, 2014; US11098048B2, 2021) [2] . Key therapeutic milestones include:
Table 1: Therapeutic Applications of Pyrrolo[3,4-c]pyrrole Derivatives
Year | Therapeutic Area | Molecular Target | Patent/Publication |
---|---|---|---|
2004 | Respiratory disorders | Phosphodiesterase enzymes | EP1671972A1 |
2007 | Antiviral (HIV/AIDS) | Viral replication machinery | CN101516884A |
2013 | CNS disorders | mGlu1 receptor | PMC3901432 |
2014 | Fibrotic diseases | Autotaxin (ATX) enzyme | WO2014139978A1 |
2021 | Ocular/arterial disorders | Lysophosphatidic acid (LPA) pathway | US11098048B2 |
The bicyclic framework of octahydropyrrolo[3,4-c]pyrrole confers three-dimensional complexity critical for high-affinity target engagement. Its fused pyrrolidine rings adopt a trans-decalin-like conformation that projects substituents in defined spatial orientations, enhancing complementarity with protein binding pockets [9]. This rigidity reduces entropic penalties upon receptor binding compared to flexible linear chains. The scaffold incorporates two basic nitrogen atoms: one secondary amine (pKₐ ~10) capable of salt formation, and one tertiary amine (pKₐ ~6) enabling pH-dependent membrane permeability [1] [6]. Hydrogen-bonding motifs are facilitated by the bridgehead nitrogen and adjacent carbon centers, as evidenced in mGlu1 NAMs where the scaffold forms dual hydrogen bonds with Thr815 and Ala809 residues [9]. Bioavailability studies of analogs show that ethyl carboxylate derivatives exhibit balanced logD values (0.5–2.5), facilitating blood-brain barrier penetration for CNS targets while maintaining aqueous solubility for peripheral actions [6] .
Systematic naming of "ethyl octahydropyrrolo[3,4-c]pyrrole-2-carboxylate" follows IUPAC bridge heterocycle rules:
Stereochemistry presents significant complexity due to four chiral centers (3a, 6a positions plus two additional ring junctions). The scaffold exhibits cis- and trans-fused configurations, with the trans-isomer (3aR,6aR or 3aS,6aS) being thermodynamically favored in drug candidates [9]. Stereoselective synthesis is achieved via chiral pool derivatization or asymmetric hydrogenation, with the (3aR,6aR) enantiomer showing 10–100× higher potency for mGlu1 than its (3aS,6aS) counterpart [9]. Absolute configuration determination relies on X-ray crystallography or vibrational circular dichroism, as nuclear Overhauser effect spectroscopy (NOESY) correlations alone cannot distinguish all stereoisomers [3].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1